molecular formula C14H22O5 B017130 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 103576-44-9

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B017130
CAS No.: 103576-44-9
M. Wt: 270.32 g/mol
InChI Key: UQMZDDUUYXBLHI-UHFFFAOYSA-N
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Description

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 103576-44-9) is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a six-membered cyclic diester known for its high reactivity in organic synthesis due to its acidic α-hydrogen and ketene-forming properties . The octanoyl (C8 acyl) substituent at the 5-position distinguishes this compound from other analogs, conferring unique physicochemical characteristics such as increased lipophilicity and molecular weight (270.32 g/mol, molecular formula C14H22O5) .

Properties

IUPAC Name

2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZDDUUYXBLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326747
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103576-44-9
Record name 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The foundational method for synthesizing 5-acyl Meldrum’s acid derivatives involves the cyclocondensation of substituted malonic acids with acetone and acetic anhydride in the presence of an acid catalyst. For 5-octanoyl substitution, octanoylmalonic acid serves as the starting material. The reaction proceeds via the following steps:

  • Activation of Malonic Acid : Octanoylmalonic acid reacts with acetic anhydride to form a mixed anhydride intermediate.

  • Cyclization with Acetone : The enolate form of acetone, generated via acid catalysis, attacks the activated malonic acid derivative, leading to cyclization and formation of the dioxane ring.

  • Deprotonation and Aromatization : Sulfuric acid facilitates deprotonation, stabilizing the final product.

A representative procedure derived from analogous syntheses (e.g., phenyl-substituted derivatives) involves:

  • Dissolving octanoylmalonic acid (1.0 equiv) in acetic anhydride (5–8 M) at 0°C.

  • Adding concentrated sulfuric acid (2–3 drops) followed by dropwise addition of acetone (1.1 equiv).

  • Stirring the mixture at room temperature for 6 hours, followed by refrigeration to precipitate the product.

Optimization and Yield Considerations

Key parameters influencing yield include:

  • Acid Catalyst Concentration : Sulfuric acid (0.005–0.12 equiv relative to malonic acid) optimally balances reaction rate and side-product formation.

  • Acetic Anhydride Stoichiometry : A 1.1–2.3 molar ratio of acetic anhydride to malonic acid minimizes di-acetic anhydride byproducts.

  • Temperature Control : Maintaining temperatures below 25°C prevents decomposition of the acid-sensitive product.

For the phenyl analog, this method achieves yields of 84%. Extrapolating to the octanoyl derivative, yields of 70–80% are anticipated, though steric effects from the longer alkyl chain may slightly reduce efficiency.

Direct Acylation of Meldrum’s Acid

Friedel-Crafts Acylation Strategy

An alternative route involves the direct acylation of pre-formed Meldrum’s acid using octanoyl chloride under Friedel-Crafts conditions. This method bypasses the need for custom-synthesized octanoylmalonic acid. The reaction mechanism entails:

  • Generation of Acylium Ion : Octanoyl chloride reacts with a Lewis acid (e.g., AlCl₃) to form an acylium ion.

  • Electrophilic Substitution : The acylium ion attacks the electron-rich 5-position of Meldrum’s acid, yielding the octanoyl-substituted product.

A typical protocol includes:

  • Dissolving Meldrum’s acid (1.0 equiv) in anhydrous dichloromethane.

  • Adding aluminum chloride (1.2 equiv) and octanoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stirring for 12 hours at room temperature, followed by aqueous workup.

Challenges and Mitigation

  • Regioselectivity : Competing acylation at the 4-position is minimized by using bulky Lewis acids (e.g., FeCl₃).

  • Byproduct Formation : Excess acyl chloride may lead to diacylation; stoichiometric control and slow addition are critical.

Reported yields for analogous acylations (e.g., benzoyl derivatives) range from 65–75%, suggesting comparable efficiency for the octanoyl variant.

Comparative Analysis of Methods

Parameter Cyclocondensation Direct Acylation
Starting Material Octanoylmalonic acidMeldrum’s acid
Reaction Steps 12
Yield (Estimated) 70–80%65–75%
Key Advantage High purityAvoids custom synthesis
Key Limitation Requires malonic acid derivativeLower regioselectivity

Industrial-Scale Synthesis Considerations

Patent EP0206673A2 highlights critical factors for scaling Meldrum’s acid derivatives:

  • Controlled Anhydride Addition : Slow addition of acetic anhydride (0.25–20 mL/min) prevents di-acetic anhydride formation.

  • Recyclable Catalysts : Orthophosphoric acid offers corrosion resistance and recyclability in malonic acid saponification.

  • Waste Minimization : Closed-loop systems recover acetone and acetic acid, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The octanoyl group can be substituted with other acyl groups or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

Chemistry: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxane ring provides a stable framework for the formation of reactive intermediates, facilitating the formation of new chemical bonds. The octanoyl group can participate in hydrophobic interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting substituent variations and their impacts:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 103576-44-9 Octanoyl (C8 acyl) C14H22O5 270.32 High lipophilicity; used in pharmaceutical impurity analysis
5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione N/A Benzoyl + Fluoro C14H12F2O5 298.24 Enhanced electrophilicity for fluorination reactions; synthesized via Selectfluor
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione N/A Acetyl (C2 acyl) C8H10O5 186.16 Compact structure; used in heterocyclic synthesis and mechanistic studies
5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione 3709-28-2 Cyclohexyl C12H18O4 226.27 Increased steric hindrance; potential for chiral synthesis
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione N/A Bis(methylthio)methylene C9H12O4S2 260.32 Thioether functionality; serves as a conjugate acceptor in cycloadditions
2,2-Dimethyl-5-(2-oxoheptyl)-1,3-dioxane-4,6-dione 111861-18-8 2-Oxoheptyl C13H20O5 256.30 Ketone-containing side chain; intermediate in complex organic syntheses

Key Observations:

  • Substituent Effects on Reactivity: The octanoyl group in the target compound enhances lipophilicity, making it suitable for lipid-soluble applications, while smaller acyl groups (e.g., acetyl) favor rapid reactivity in nucleophilic substitutions .
  • Electronic Modifications: Fluorinated analogs like 5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit heightened electrophilicity, enabling selective fluorination pathways .
  • Steric and Functional Diversity: Cyclohexyl and bis(methylthio)methylene substituents introduce steric bulk or electron-rich regions, expanding utility in stereoselective or multicomponent reactions .

Biological Activity

5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound derived from Meldrum's acid, notable for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound this compound features a dioxane ring structure with an octanoyl side chain. This structural configuration is critical for its biological activity, influencing how it interacts with biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound is particularly potent against E. coli, suggesting a mechanism that may disrupt cellular functions or inhibit cell wall synthesis.

The antimicrobial activity of this compound is believed to involve several mechanisms:

  • Cell Membrane Disruption : The long octanoyl chain may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Synergistic Effects : When used in combination with traditional antibiotics, this compound has demonstrated a synergistic effect, enhancing the overall antimicrobial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the effectiveness of this compound in combination with common antibiotics against resistant strains of bacteria. The results indicated a significant reduction in MIC values when combined with aminoglycosides like gentamicin and amikacin .
  • Toxicity Assessment :
    • Toxicity studies conducted on human fibroblast cell lines (MRC-5) showed minimal cytotoxic effects at therapeutic concentrations (IC50 > 100 µg/mL), indicating a favorable safety profile for further development .
  • Molecular Docking Studies :
    • Molecular docking simulations have suggested that the compound binds effectively to bacterial DNA gyrase and topoisomerase II beta, which are crucial for DNA replication and transcription in bacteria . This binding may inhibit their function and contribute to the observed antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione?

The compound can be synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and octanoyl chloride. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., 2-propanol) with catalytic acetic acid .
  • Temperature : Reactions often proceed at 75–80°C for 2–6 hours .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (methanol/DCM) .

Q. Example Synthesis Table

ReagentsConditionsYieldSource
Meldrum’s acid + Octanoyl chlorideAcetonitrile, Et₃N, 25°C85–90%Adapted from
Meldrum’s acid + Aldehyde derivative2-Propanol, 75°C, 2h91–98%

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Techniques :
    • NMR : Confirm regiochemistry via carbonyl proton shifts (δ 5.5–6.5 ppm for α,β-unsaturated systems) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths (e.g., envelope conformation of the dioxane ring) .
    • HPLC-MS : Detect impurities (<2% threshold for pharmaceutical reference standards) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Segregate halogenated/organic waste for incineration .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism). Mitigation strategies:

  • Low-Temperature NMR : Suppress conformational mobility in CDCl₃ at –40°C .
  • DFT Calculations : Compare experimental vs. computed chemical shifts to validate structures .
  • Cocrystallization Studies : Stabilize dominant conformers for X-ray analysis .

Q. Why do certain synthetic routes yield low or variable quantities?

Common pitfalls include:

  • Competing Side Reactions : Aldol condensation or decarboxylation under prolonged heating .
  • Moisture Sensitivity : Hydrolysis of Meldrum’s acid intermediates; use anhydrous solvents and molecular sieves .
  • Catalyst Optimization : Replace traditional bases (Et₃N) with DMAP or ionic liquids to enhance reactivity .

Q. How can researchers evaluate biological interactions of this compound?

  • Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina .
  • In Vitro Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric readouts .
    • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) .

Q. What structural modifications enhance reactivity or bioactivity?

  • Electrophilic Substituents : Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase α,β-unsaturated carbonyl electrophilicity, improving Michael addition kinetics .
  • Steric Effects : Bulky substituents (e.g., benzothiophene) modulate binding pocket interactions .

Q. Comparative Reactivity Table

SubstituentReaction Rate (Relative to Parent)Bioactivity (IC₅₀, μM)Source
–C₈H₁₅ (Octanoyl)1.0 (Baseline)N/A
–CF₃2.312.5 ± 1.2
–NO₂1.818.9 ± 2.1

Q. How can stability issues (e.g., hydrolytic degradation) be mitigated?

  • Storage : Anhydrous conditions (desiccator, argon atmosphere) .
  • Formulation : Encapsulate in cyclodextrins or liposomes for aqueous compatibility .
  • Kinetic Studies : Monitor degradation via HPLC at pH 1–10 to identify optimal storage pH .

Q. What methodologies support structure-activity relationship (SAR) studies?

  • Analog Synthesis : Replace the octanoyl chain with bioisosteres (e.g., aryl, heterocyclic groups) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (dioxane-dione carbonyls) using MOE software .
  • QSAR Models : Corrogate electronic (Hammett σ) and lipophilic (logP) parameters with bioactivity .

Q. How are crystallographic data leveraged for mechanistic insights?

  • Torsion Angle Analysis : Confirm planarity of the α,β-unsaturated system for conjugation studies .
  • Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing, informing solid-state reactivity .

Notes

  • Citations : Avoid non-academic sources (e.g., BenchChem).
  • Methodological Rigor : Prioritize peer-reviewed protocols from crystallography , synthesis , and bioassays .
  • Data Reproducibility : Validate findings across multiple batches and independent labs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

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